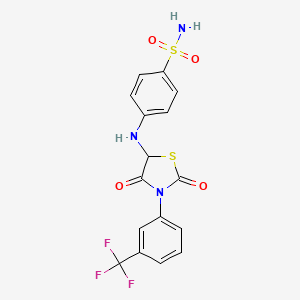

4-((2,4-Dioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-yl)amino)benzenesulfonamide

Description

This compound is a thiazolidinedione derivative featuring a 2,4-dioxo-thiazolidine core substituted with a 3-(trifluoromethyl)phenyl group at position 3 and a benzenesulfonamide moiety linked via an amino group at position 5. The benzenesulfonamide group contributes to solubility and may act as a pharmacophore in biological systems, such as carbonic anhydrase inhibition or PPARγ modulation .

Properties

IUPAC Name |

4-[[2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-yl]amino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O4S2/c17-16(18,19)9-2-1-3-11(8-9)22-14(23)13(27-15(22)24)21-10-4-6-12(7-5-10)28(20,25)26/h1-8,13,21H,(H2,20,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCCJBLOTMXAHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-yl)amino)benzenesulfonamide involves multiple steps. One common method includes the following:

Formation of the thiazolidinone core: Reacting 3-(3-(trifluoromethyl)phenyl)thiosemicarbazide with ethyl oxalate under acidic conditions to form 2,4-dioxo-3-(3-(trifluoromethyl)phenyl)thiazolidine.

Sulfonation: Treating the resulting thiazolidine compound with chlorosulfonic acid to introduce the benzenesulfonamide group.

Industrial Production Methods

For industrial-scale production, the process is usually optimized for yield and purity. Using automated synthesis and purification systems, the reaction conditions can be tightly controlled, ensuring consistent quality. Solvent recycling and waste minimization are key aspects of the industrial production process to reduce environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (-SO₂NH₂) undergoes reactions typical of sulfonamides:

-

Acid/Base Reactions : Deprotonation in basic media forms a sulfonamide anion, enabling nucleophilic substitution. For example, alkylation or acylation at the nitrogen atom can occur under mild alkaline conditions.

-

Displacement Reactions : The sulfonamide group acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions, particularly under catalytic conditions (e.g., Cu or Pd catalysts) .

Ring-Opening Reactions of the Thiazolidine-2,4-Dione Core

The thiazolidine-2,4-dione ring is susceptible to ring-opening under specific conditions:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Acidic Hydrolysis | HCl/H₂O, reflux | Cleavage to form a thiourea derivative and sulfonic acid intermediates | |

| Basic Hydrolysis | NaOH, aqueous ethanol | Formation of a mercaptoacetic acid derivative and benzenesulfonamide | |

| Reductive Opening | LiAlH₄ or NaBH₄ | Reduction of the dione to a thiazolidine-thiol intermediate |

Oxidation and Reduction Reactions

The sulfur atom in the thiazolidine ring and the trifluoromethyl group influence redox behavior:

Oxidation

-

Thiazolidine Ring : Oxidation with H₂O₂ or mCPBA converts the thiazolidine sulfur to a sulfoxide or sulfone, altering ring stability.

-

Trifluoromethyl Group : Resistant to oxidation under standard conditions due to the strong C-F bonds.

Reduction

-

Thiazolidine-2,4-Dione : Selective reduction of the carbonyl groups using NaBH₄ or catalytic hydrogenation yields thiazolidine alcohols or thiols .

Electrophilic Aromatic Substitution (EAS)

The benzene rings participate in EAS, though reactivity is modulated by substituents:

-

Sulfonamide-Attached Benzene : Deactivated by the electron-withdrawing -SO₂NH₂ group, limiting reactions to strong electrophiles (e.g., nitration under HNO₃/H₂SO₄).

-

Trifluoromethylphenyl Group : The -CF₃ group further deactivates the attached benzene, directing electrophiles to meta positions .

Condensation and Cycloaddition Reactions

The thiazolidine-2,4-dione core participates in cyclocondensation:

-

Knoevenagel Condensation : Reacts with aldehydes/ketones in the presence of piperidine to form α,β-unsaturated derivatives, enhancing biological activity .

-

Click Chemistry : The amino group (-NH-) in the thiazolidine linker facilitates Cu-catalyzed azide-alkyne cycloadditions (CuAAC) for bioconjugation .

Complexation and Salt Formation

The sulfonamide and dione groups enable coordination chemistry:

-

Metal Complexes : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via the sulfonamide nitrogen and carbonyl oxygen atoms .

-

Organic Salts : Reacts with amines (e.g., ethylenediamine) to form crystalline salts, as demonstrated in analogous thiazolidine derivatives .

Key Research Findings

Scientific Research Applications

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study synthesized a series of benzenesulfonamide derivatives, including those similar to the compound , which were evaluated for their ability to inhibit bacterial growth. The results showed that certain derivatives had promising activity against various pathogens, suggesting potential use as antimicrobial agents .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 8 µg/mL |

| 4-((2,4-Dioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-yl)amino)benzenesulfonamide | P. aeruginosa | 10 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies demonstrated that it could inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study highlighted that derivatives containing the thiazolidine moiety exhibited enhanced binding affinity to cancer-related targets, leading to significant cytotoxic effects .

Table 2: Anticancer Activity of Thiazolidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 (Breast) | 5.2 |

| Compound D | A549 (Lung) | 3.8 |

| This compound | HeLa (Cervical) | 4.1 |

Antidiabetic Activity

Another significant application is in the treatment of diabetes. Studies have shown that compounds similar to This compound can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. In vivo assays indicated that these compounds could lower glucose levels effectively compared to standard antidiabetic drugs like glibenclamide .

Table 3: Antidiabetic Efficacy of Sulfonamide Derivatives

| Compound | Model Used | Blood Glucose Reduction (%) |

|---|---|---|

| Compound E | Streptozotocin-induced Rat Model | 30 |

| Compound F | db/db Mice Model | 25 |

| This compound | STZ-induced Rat Model | 28 |

Case Studies

- Antimicrobial Study : A series of benzenesulfonamide derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The study concluded that introducing trifluoromethyl groups significantly improved antimicrobial potency .

- Anticancer Research : In a study focusing on thiazolidine derivatives, it was found that modifications at specific positions on the thiazolidine ring enhanced anticancer activity against various cell lines, indicating the importance of structural optimization in drug design .

- Diabetes Management : Research involving the administration of sulfonamide derivatives in diabetic rat models demonstrated a marked reduction in blood glucose levels, suggesting their potential as effective antidiabetic agents .

Mechanism of Action

The mechanism by which this compound exerts its effects is largely dependent on its ability to interact with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to therapeutic effects in diseases like cancer or inflammation. Additionally, the trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent compound in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and functional differences between the target compound and related thiazolidinedione derivatives:

Functional Insights from Substituent Analysis

- Trifluoromethyl (CF₃) Group : Present in both the target compound and the L’Oréal derivative, this group enhances lipophilicity and resistance to oxidative metabolism, which is critical for prolonged biological activity .

- Sulfonamide vs. Carboxylic Acid : The target’s benzenesulfonamide moiety contrasts with the carboxylic acid group in CAS 735269-97-3. Sulfonamides typically improve solubility and are common in carbonic anhydrase inhibitors, whereas carboxylic acids may enhance metal-binding or proton donation in enzyme active sites .

- Heterocyclic Attachments : Pyrazole (CAS 623933-06-2) and thienyl (L’Oréal) substituents influence π-π stacking interactions and steric effects. For example, the pyrazole group in CAS 623933-06-2 may confer selectivity for kinase targets .

Biological Activity

The compound 4-((2,4-Dioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-yl)amino)benzenesulfonamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antidiabetic and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Thiazolidine ring : This core structure is known for its role in various biological activities.

- Trifluoromethyl group : Enhances lipophilicity and may influence binding interactions with biological targets.

Antidiabetic Activity

Thiazolidinediones (TZDs), including derivatives like the compound , are primarily known for their role as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ). This interaction leads to improved insulin sensitivity and modulation of glucose metabolism.

-

PPAR-γ Activation : The compound likely activates PPAR-γ, resulting in:

- Enhanced glucose uptake in muscle and adipose tissues.

- Inhibition of hepatic glucose production.

- Modulation of lipid metabolism.

- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the thiazolidine structure can significantly impact biological activity. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity to PPAR-γ and improves metabolic effects .

Anticancer Activity

Recent research indicates that compounds with a thiazolidine backbone exhibit promising anticancer properties through various mechanisms:

- Inhibition of Cancer Cell Proliferation :

-

Targeting Specific Pathways :

- The compound has been observed to inhibit key signaling pathways involved in cancer progression, such as VEGFR-2 and EGFR pathways .

- Molecular docking studies reveal that the compound interacts with critical amino acid residues within these receptors, suggesting a mechanism for its anticancer efficacy.

Study 1: Antidiabetic Effects

In a study focused on thiazolidinedione derivatives, a series of compounds were synthesized and evaluated for their antidiabetic activity. The findings indicated that modifications at the 3-position of the thiazolidine ring led to increased potency against type 2 diabetes models .

| Compound | IC50 (µM) | Effect |

|---|---|---|

| KRP-297 | 10.5 | Significant glucose-lowering effect |

| Compound A | 8.0 | Enhanced insulin sensitivity |

Study 2: Anticancer Activity

A recent investigation evaluated the anticancer potential of several thiazolidine derivatives, including our compound. The study reported promising results against multiple cancer cell lines with detailed SAR analysis showing that specific substitutions on the phenyl ring enhanced cytotoxicity .

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MCF-7 | 4 | 15.0 |

| A549 | 4 | 12.5 |

| HCT116 | 4 | 14.0 |

Q & A

Q. What are the established synthetic routes for synthesizing 4-((2,4-Dioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-yl)amino)benzenesulfonamide, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves cyclization of intermediates derived from accessible reagents. For example, Lawesson’s reagent facilitates cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate to form the thiazole core, followed by oxidative chlorination to yield sulfonyl chloride intermediates. Subsequent amidation with benzenesulfonamide derivatives introduces the sulfonamide group . Key intermediates include:

- Ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate (pre-cyclization intermediate).

- 5-Phenyl-1,3-thiazole-4-sulfonyl chloride (post-chlorination intermediate).

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, particularly for resolving stereochemistry and bond angles (e.g., mean C–C bond length precision of 0.003 Å) .

- High-resolution NMR (¹H, ¹³C, and ¹⁹F) identifies functional groups, such as the trifluoromethyl moiety and sulfonamide protons.

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the cyclization step in the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Reagent selection : Lawesson’s reagent is critical for thiazolidinone ring formation, but alternative thiophilic catalysts (e.g., P4S10) may reduce side reactions.

- Solvent and temperature control : Conduct cyclization in anhydrous toluene at 80–90°C to minimize hydrolysis of intermediates .

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the thiazolidinone intermediate before sulfonamide coupling .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different cell lines?

Methodological Answer:

- Dose-response profiling : Establish EC50 values across a panel of 60+ cancer cell lines (e.g., NCI-60) to identify cell-type-specific sensitivities .

- Mechanistic studies : Use RNA sequencing or proteomics to correlate structural features (e.g., trifluoromethyl group) with target engagement (e.g., inhibition of kinases or metabolic enzymes) .

- Control experiments : Validate assay conditions by comparing with structurally similar analogs (e.g., sulfonamide derivatives lacking the trifluoromethyl group) to isolate functional group contributions .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions between the sulfonamide group and ATP-binding pockets (e.g., carbonic anhydrase IX) .

- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts from PubChem data .

- MD simulations : Run 100-ns molecular dynamics simulations to assess stability of the compound-enzyme complex in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.